molecular formula C19H22N2O4S B2658290 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922134-09-6

4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2658290
CAS No.: 922134-09-6
M. Wt: 374.46
InChI Key: USHMKIYCRDAPTG-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is part of the quinoline family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with a ketone in the presence of a base.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction using isobutyl alcohol and an appropriate leaving group such as a halide.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    1,2,3,4-tetrahydroisoquinolines: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13(2)12-25-16-5-7-17(8-6-16)26(23,24)21-15-4-9-18-14(11-15)3-10-19(22)20-18/h4-9,11,13,21H,3,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHMKIYCRDAPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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